molecular formula C11H15NO2 B2742318 4-[(2-Hydroxycyclopentyl)amino]phenol CAS No. 2097884-59-6

4-[(2-Hydroxycyclopentyl)amino]phenol

Cat. No.: B2742318
CAS No.: 2097884-59-6
M. Wt: 193.246
InChI Key: ZWGCIAKPLJFGJF-UHFFFAOYSA-N
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Description

4-[(2-Hydroxycyclopentyl)amino]phenol is a high-purity organic compound offered for research and development purposes. This molecule features a phenol group linked to a hydroxycyclopentyl moiety via an amino bridge, a structural motif found in compounds with diverse applications. While the specific properties of this compound are under investigation, analogous aminophenol derivatives are widely utilized in scientific research. For instance, similar structures serve as key intermediates in the synthesis of pharmaceutical agents , are investigated for their biological activities such as antimicrobial and antidiabetic potential , and act as ligands in coordination chemistry or building blocks for advanced materials . Researchers value this compound for its potential in exploring new chemical spaces and developing novel substances. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-[(2-hydroxycyclopentyl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-6-4-8(5-7-9)12-10-2-1-3-11(10)14/h4-7,10-14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGCIAKPLJFGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxycyclopentyl)amino]phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 2-hydroxycyclopentylamine. The reaction conditions often require a strong base to deprotonate the phenol, facilitating the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxycyclopentyl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of halogenated or nitrated phenols.

Scientific Research Applications

4-[(2-Hydroxycyclopentyl)amino]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxycyclopentyl)amino]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4-[(2-Hydroxycyclopentyl)amino]phenol, enabling comparative analysis of their physicochemical and biological properties:

4-{2-Amino-1-[1-(Hydroxymethyl)cyclopentyl]ethyl}phenol

  • Structure: Cyclopentyl group with hydroxymethyl and ethyl linkage to the phenol ring.
  • Molecular Formula: C₁₄H₂₁NO₂ (MW: 235.32) .
  • Key Features: The hydroxymethyl group enhances hydrophilicity compared to the target compound.

8-[[(1R,2R)-2-Hydroxycyclopentyl]amino]-3-(2-hydroxyethyl)-1H-purine-2,6-dione

  • Structure: Hydroxycyclopentylamino group attached to a purine dione core.
  • Application : Phosphodiesterase 5 (PDE5) inhibitor for erectile dysfunction .
  • This compound’s bioactivity highlights the role of the hydroxycyclopentyl group in enzyme inhibition.

4-[(3-Aminopyridin-2-yl)amino]phenol

  • Structure: Aminophenol with a pyridinylamino substituent.
  • Synthesis : Prepared via reaction of 2-chloro-3-nitropyridine with sodium sulfide (3 hours, room temperature) .
  • Bioactivity : Exhibits antitumor activity, likely due to intercalation or hydrogen bonding with DNA .
  • Contrast : The pyridine ring introduces aromatic nitrogen, altering electronic properties compared to the alicyclic hydroxycyclopentyl group.

2-((4-Hydroxybenzyl)amino)phenol

  • Structure: Benzylamino-linked dihydroxyphenol.
  • Molecular Formula: C₁₃H₁₃NO₂ (MW: 215.25) .
  • Key Features: The benzyl group increases planarity and π-π interactions, contrasting with the non-aromatic cyclopentyl ring in the target compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Bioactivity/Applications Synthesis Highlights
This compound C₁₁H₁₅NO₂ 193.24 (calc.) Phenol, 2-hydroxycyclopentylamino Not reported (inferred enzyme inhibition) Likely Schiff base or amination
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol C₁₄H₂₁NO₂ 235.32 Hydroxymethylcyclopentyl, ethyl Unknown Multi-step organic synthesis
8-[[(1R,2R)-2-Hydroxycyclopentyl]amino]-1H-purine-2,6-dione C₁₅H₁₈N₆O₄ 346.34 Purine, hydroxycyclopentyl PDE5 inhibition Catalytic asymmetric synthesis
4-[(3-Aminopyridin-2-yl)amino]phenol C₁₁H₁₀N₃O 200.22 Pyridinylamino Antitumor 3-hour reaction with Na₂S
2-((4-Hydroxybenzyl)amino)phenol C₁₃H₁₃NO₂ 215.25 Benzylamino Unknown Condensation of 4-hydroxybenzaldehyde with 2-aminophenol

Research Findings and Key Contrasts

  • Hydrogen-Bonding Capacity: The hydroxycyclopentyl group in the target compound facilitates intramolecular hydrogen bonding, as seen in analogs like the purine derivative , whereas pyridinyl or benzyl groups rely on intermolecular interactions (e.g., π-π stacking in 4-[(3-Aminopyridin-2-yl)amino]phenol ).
  • Stereochemical Impact: The cyclopentyl ring introduces chirality, which is absent in planar analogs like 2-((4-Hydroxybenzyl)amino)phenol. This could influence enantioselective binding in biological targets .

Biological Activity

4-[(2-Hydroxycyclopentyl)amino]phenol, with the molecular formula C11H15NO2 and a molecular weight of 193.246 g/mol, is an organic compound characterized by a phenolic structure substituted with a 2-hydroxycyclopentylamino group. This unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The phenolic hydroxyl group can form hydrogen bonds with biomolecules, while the amino group may engage in various biochemical pathways, modulating enzyme activity and receptor binding. These interactions are crucial for its potential therapeutic effects, particularly in drug development.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cellular health.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models, indicating its potential as an antioxidant agent.
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
  • Pharmacological Applications : The compound has been evaluated for its role in drug formulation as a stabilizing agent due to its favorable interaction with active pharmaceutical ingredients.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-[(2-Hydroxycyclopentyl)amino]phenolSimilar phenolic structureModerate antioxidant activity
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineMore complex structureEnhanced antimicrobial properties
2-Methoxy-5-((phenylamino)methyl)phenolDifferent substitution patternLimited antioxidant activity

This table illustrates how this compound stands out due to its specific substitution pattern and resultant biological properties.

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